Cas no 2191266-79-0 (4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine)

4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(8-((3,5-dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
- 4-[8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
- 4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine
-
- インチ: 1S/C16H21N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-5-3-4-13-10-17-16(18-15(13)21)20-6-8-24-9-7-20/h10H,3-9H2,1-2H3
- InChIKey: BCOWOAPWJHQQBH-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NOC=1C)(N1C2C(=CN=C(N=2)N2CCOCC2)CCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 594
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 110
4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6612-0073-3mg |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-2μmol |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-5mg |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-10μmol |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-2mg |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-15mg |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-5μmol |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-4mg |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-10mg |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6612-0073-1mg |
4-{8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl}morpholine |
2191266-79-0 | 1mg |
$54.0 | 2023-09-07 |
4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholineに関する追加情報
Compound Introduction: 4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine (CAS No. 2191266-79-0)
The compound 4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine, identified by the CAS number 2191266-79-0, represents a sophisticated molecular entity with significant potential in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and biological activity. The presence of multiple functional groups, including a morpholine ring and a pyrido[2,3-d]pyrimidine core, makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural framework of 4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine incorporates several key pharmacophoric elements. The morpholine moiety is known for its ability to enhance solubility and bioavailability in drug molecules. Additionally, the pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in several bioactive compounds. The sulfonyl group at the 8-position of the pyrido[2,3-d]pyrimidine ring introduces a polar moiety that can interact with biological targets through hydrogen bonding or ionic interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with various biological targets. Studies suggest that 4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. The dimethyl substituents on the oxazole ring are particularly noteworthy as they can modulate electronic properties and influence binding interactions.
In vitro studies have begun to explore the potential pharmacological effects of this compound. Initial experiments indicate that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways involved in inflammation. Furthermore, its structural similarity to known kinase inhibitors suggests that it might interfere with aberrant signaling cascades in cancer cells. These preliminary findings underscore the need for more comprehensive studies to elucidate its mechanism of action and therapeutic potential.
The synthesis of 4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine presents a challenge due to its complex architecture. However, recent developments in synthetic methodologies have made it more feasible to construct such intricate molecules efficiently. Techniques such as multi-step organic synthesis combined with palladium-catalyzed cross-coupling reactions have been instrumental in achieving high yields and purity levels. These advancements not only facilitate the production of this compound but also open avenues for designing analogs with enhanced properties.
The potential applications of this compound extend beyond its pharmaceutical properties. Its unique structural features make it an attractive scaffold for developing new materials with specialized functions. For instance, the morpholine ring could be exploited in designing ligands for metal ions or in creating polymers with specific binding capabilities. Such applications would be particularly relevant in fields like catalysis and nanotechnology.
As research progresses, collaborations between academic institutions and pharmaceutical companies will be crucial for translating these findings into tangible benefits for society. The integration of high-throughput screening technologies with traditional pharmacological assays will expedite the discovery process by rapidly identifying lead compounds with promising profiles. Additionally, computational tools will continue to play a pivotal role in predicting and optimizing the biological activity of 4-{8-(3dimethyl1 2 oxazol 4 ylsulfonyl 5 H 6 H 7 H 8 H pyrido23dpyrimidin 22 yl}morpholine and its derivatives.
In conclusion, 4-{8-(3dimethyl1 2 oxazol 4 ylsulfonyl 5 H 6 H 7 H 8 H pyrido23dpyrimidin 22 yl}morpholine (CAS No. 2191266790) represents a structurally intriguing molecule with significant therapeutic potential。 Its complex architecture, featuring multiple pharmacophoric elements, positions it as a valuable candidate for further exploration in drug discovery。 As research continues to uncover new applications and optimize synthetic routes, this compound is poised to make meaningful contributions to both medicine and materials science.
2191266-79-0 (4-{8-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-5H,6H,7H,8H-pyrido2,3-dpyrimidin-2-yl}morpholine) 関連製品
- 2229542-36-1(tert-butyl N-{1-(1-hydroxyethyl)cyclopropylmethyl}-N-(propan-2-yl)carbamate)
- 956-03-6(Meprylcaine Hydrochloride)
- 2228265-92-5(3-bromo-2-ethenyl-5-methylthiophene)
- 1803599-44-1(N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride)
- 2091354-83-3(CID 125513376)
- 1521428-36-3(3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine)
- 2229300-71-2(Methyl 3-(3-fluorophenyl)-2-hydroxy-3-methylbutanoate)
- 1291865-76-3(methyl 4-(4-butylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
- 6120-31-6(5,6-dichloro-2H-1,3-benzodioxole)
- 107028-32-0(4'-Bromo-2-(4-fluorophenyl)acetophenone)




